4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
Description
4-Fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a benzamide derivative featuring a fluorinated aromatic ring, a piperazine moiety substituted with a 4-methylbenzenesulfonyl (tosyl) group, and an ethyl spacer linking the benzamide and piperazine units. Its synthesis likely involves coupling a 4-fluorobenzoyl chloride with a 2-(4-tosylpiperazin-1-yl)ethylamine intermediate under standard amidation conditions .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S.ClH/c1-16-2-8-19(9-3-16)28(26,27)24-14-12-23(13-15-24)11-10-22-20(25)17-4-6-18(21)7-5-17;/h2-9H,10-15H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVTYRQQYNLPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-(4-tosylpiperazin-1-yl)ethylamine in the presence of a base such as triethylamine to yield the desired benzamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves multiple steps that typically include the formation of the piperazine ring and the introduction of the tosyl group. The compound is characterized by the presence of a fluorine atom, which is known to enhance biological activity in many pharmaceutical compounds.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the piperazine derivative |
| 2 | Introduction of the tosyl group |
| 3 | Fluorination of the benzamide structure |
| 4 | Final purification and characterization |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects. For instance, related compounds have been evaluated for their efficacy in treating depression through serotonin receptor modulation .
- Anti-cancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the tosyl group may enhance the compound's ability to penetrate cell membranes and interact with biological targets .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, which have been explored in preliminary studies. These studies indicate that modifications to the piperazine moiety can lead to enhanced activity against certain bacterial strains .
Therapeutic Potential
The therapeutic potential of this compound is being investigated in several areas:
Neurological Disorders
Due to its ability to interact with neurotransmitter systems, this compound may serve as a lead candidate for developing treatments for neurological disorders such as anxiety and depression.
Cancer Treatment
The anti-cancer properties observed in related compounds suggest that this compound could be further developed into a chemotherapeutic agent, especially for cancers resistant to conventional therapies.
Antimicrobial Agents
Given the rising concern over antibiotic resistance, exploring this compound's antimicrobial properties could lead to new treatments for bacterial infections.
Case Studies and Research Findings
Several studies have documented the effects and applications of similar compounds:
- A study published in Croatian Chemical Acta detailed the synthesis and biological evaluation of benzamide-piperazine hybrids, highlighting their antidepressant-like effects in animal models .
- Another research article focused on the cytotoxicity of piperazine derivatives against human cancer cell lines, demonstrating significant promise for future drug development .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
S 14506 (4-Fluoro-N-[2-[4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide Hydrochloride)
- Structural Differences : While S 14506 shares the 4-fluorobenzamide core and ethyl-piperazine linker, its piperazine group is substituted with a 7-methoxy-naphthalenyl group instead of a tosyl group.
- Pharmacological Activity : S 14506 is a potent 5-HT1A receptor agonist with demonstrated antiproliferative activity in SH-SY5Y and PC-3 cancer cell lines (Table 1) .
- Key Data: SERT binding affinity (Ki): Not reported for S 14506, but related compounds (e.g., AB9) show Ki values as low as 1.3 nM . Cytotoxicity: S 14506 exhibits moderate activity in cancer cell lines, though exact IC50 values are unspecified .
WAY100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide Maleate)
- Structural Differences : WAY100635 replaces the benzamide with a cyclohexanecarboxamide and introduces a 2-methoxyphenyl group on piperazine.
- Pharmacological Activity : A 5-HT1A receptor antagonist, contrasting with the putative agonist activity of the target compound .
- Key Data: SERT Ki: Not applicable (primarily a receptor antagonist). Selectivity: High specificity for 5-HT1A over other serotonin receptors .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences : Lacks the piperazine and tosyl groups, instead featuring a 3,4-dimethoxyphenethylamine chain.
- Pharmacological Activity: No explicit serotonin-related activity reported; primarily a synthetic intermediate .
- Key Data :
Structural and Pharmacological Trends
Table 1: Comparative Analysis of Key Compounds
Key Observations
Impact of Piperazine Substituents :
- Tosyl groups (electron-withdrawing) may enhance metabolic stability compared to methoxy or naphthalenyl groups, though this could reduce receptor affinity .
- Bulky substituents (e.g., 7-methoxy-naphthalenyl in S 14506) correlate with 5-HT1A agonist activity, suggesting the target compound’s tosyl group might confer distinct receptor interactions .
Role of Fluorine :
- Fluorine at the benzamide 4-position is conserved in S 14506 and the target compound, likely optimizing π-stacking interactions with aromatic residues in target proteins .
Cytotoxicity and Selectivity: SERT inhibitors like AB9 exhibit nanomolar Ki values, but cytotoxicity remains uncorrelated with SERT affinity, highlighting the complexity of off-target effects .
Biological Activity
4-Fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis details, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃ClF N₃O₂S
- Molecular Weight : 373.90 g/mol
The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with tosylpiperazine in the presence of a suitable base, followed by hydrochloric acid treatment to yield the hydrochloride salt form .
Research has indicated that compounds similar to 4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide exhibit various pharmacological effects. These include:
- Cholinesterase Inhibition : Some derivatives of 4-fluorobenzoic acid have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are critical enzymes in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
- GPR6 Modulation : Certain analogs have been identified as GPR6 modulators, which may be relevant in treating neurodegenerative diseases .
Case Studies and Research Findings
-
Cholinesterase Inhibition Study :
- A study synthesized several derivatives based on 4-fluorobenzoic acid and assessed their activity against cholinesterases. The most active compounds showed IC50 values comparable to tacrine, a known cholinesterase inhibitor. Notably, compound 4d demonstrated significant selectivity for acetylcholinesterase inhibition .
- GPR6 Modulation :
Data Table: Biological Activity Comparison
| Compound Name | Biological Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 4a | Cholinesterase Inhibitor | 5.2 | Moderate |
| Compound 4d | Cholinesterase Inhibitor | 3.8 | High |
| Quinoxaline Derivative | GPR6 Modulator | N/A | N/A |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
